1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-30-21-13-11-19(12-14-21)25-24(29)26-20-10-9-17-8-5-15-27(22(17)16-20)23(28)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGHROCTLQJRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline through the condensation of benzoyl chloride with tetrahydroquinoline in the presence of a base such as pyridine. The intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea exhibits various biological activities:
- Antimicrobial Activity : Compounds containing tetrahydroquinoline structures have been shown to possess antimicrobial properties. The presence of the methoxyphenyl group may enhance these effects by improving solubility and bioavailability.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are common among similar structures in medicinal chemistry.
- Anticancer Potential : The unique structural arrangement allows for interactions with biological targets involved in cancer progression. Further research is needed to elucidate specific mechanisms of action.
Case Study 1: Structure-Activity Relationship (SAR)
A series of N-substituted benzoyl derivatives were synthesized and evaluated for their antifungal activity. Modifications at specific positions significantly affected their potency, indicating that careful design can enhance biological efficacy .
Case Study 2: Bioavailability Optimization
Another study focused on optimizing the bioavailability of tetrahydroquinoline derivatives. This research provided insights into enhancing the therapeutic profile of this compound by modifying solubility and absorption characteristics .
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea is largely dependent on its interaction with biological targets. It may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound likely improves solubility compared to the naphthalen-1-ylmethyl group in or the chlorophenyl group in .
- Molecular Weight : The target compound is expected to have a higher molecular weight than but lower than the fluorophenyl-cyclopentyl analog in .
Biological Activity
The compound 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea has garnered significant attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.46 g/mol. The compound features a tetrahydroquinoline core, a benzoyl group, and a urea linkage, contributing to its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O |
| Molecular Weight | 385.46 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that tetrahydroquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways including the modulation of cell cycle regulators and apoptosis-related proteins .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. For instance:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression, similar to other quinoline derivatives that have shown efficacy against various cancer types.
- Receptor Modulation : It may also act as an antagonist or agonist at specific receptors involved in tumor growth and metastasis.
Antimicrobial Activity
Additionally, compounds derived from the tetrahydroquinoline structure have been reported to possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi . The exact mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of tetrahydroquinoline derivatives, including variations of the target compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antiproliferative effects .
Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial activity of related compounds against common pathogens. The study found that several derivatives exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
